3,4-diethoxy-1H-pyrrole 3,4-diethoxy-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 169616-16-4
VCID: VC0064959
InChI: InChI=1S/C8H13NO2/c1-3-10-7-5-9-6-8(7)11-4-2/h5-6,9H,3-4H2,1-2H3
SMILES: CCOC1=CNC=C1OCC
Molecular Formula: C8H13NO2
Molecular Weight: 155.197

3,4-diethoxy-1H-pyrrole

CAS No.: 169616-16-4

Cat. No.: VC0064959

Molecular Formula: C8H13NO2

Molecular Weight: 155.197

* For research use only. Not for human or veterinary use.

3,4-diethoxy-1H-pyrrole - 169616-16-4

Specification

CAS No. 169616-16-4
Molecular Formula C8H13NO2
Molecular Weight 155.197
IUPAC Name 3,4-diethoxy-1H-pyrrole
Standard InChI InChI=1S/C8H13NO2/c1-3-10-7-5-9-6-8(7)11-4-2/h5-6,9H,3-4H2,1-2H3
Standard InChI Key YHUFWBBAQORWGX-UHFFFAOYSA-N
SMILES CCOC1=CNC=C1OCC

Introduction

Chemical Structure and Properties

Molecular Structure

3,4-Diethoxy-1H-pyrrole consists of a planar, aromatic pyrrole ring with two ethoxy substituents at the 3 and 4 positions. The molecular formula is C₈H₁₃NO₂, and it shares structural similarities with compounds like 3,4-dimethoxy-1H-pyrrole (C₆H₉NO₂), which has methoxy groups in place of ethoxy groups. The pyrrole core maintains its aromaticity with six π-electrons distributed across the five-membered ring. The nitrogen atom contributes two electrons to this aromatic system, while the remaining carbon atoms each contribute one electron to complete the sextet.

Structural ParameterExpected Value
C-N bond length1.36-1.38 Å
C-C bond length within ring1.37-1.42 Å
C-O bond length (ethoxy)1.35-1.37 Å
O-CH₂CH₃ bond length1.41-1.43 Å
Pyrrole ring planarityNearly planar with slight deviations

Physical Properties

Based on structural analogues such as 3,4-dimethoxy-1H-pyrrole and other disubstituted pyrroles, 3,4-diethoxy-1H-pyrrole would likely exhibit the following physical properties:

PropertyExpected Characteristics
Physical stateCrystalline solid at room temperature
ColorWhite to off-white
Melting point75-95°C (estimated based on similar compounds)
SolubilitySoluble in organic solvents (ethanol, dichloromethane, acetone); limited solubility in water
Molar mass155.19 g/mol
OdorCharacteristic mild, possibly sweet odor typical of substituted pyrroles

The ethoxy groups would contribute to increased lipophilicity compared to methoxy-substituted analogues, potentially affecting its solubility profile and membrane permeability in biological systems.

Chemical Properties

3,4-Diethoxy-1H-pyrrole exhibits chemical properties characteristic of both pyrroles and ethers. The pyrrole ring displays aromatic character with electron-rich nature, making it susceptible to electrophilic substitution reactions. The N-H group acts as a weak acid (pKa ~15-17), capable of deprotonation under basic conditions. The ethoxy groups, being electron-donating, further enhance the electron density of the pyrrole ring, particularly at positions 2 and 5.

Key chemical properties include:

  • Enhanced nucleophilicity at the 2 and 5 positions due to the electron-donating effect of the ethoxy groups

  • Reduced reactivity toward electrophilic substitution at positions 3 and 4 due to steric hindrance from the ethoxy groups

  • Potential for hydrogen bonding through the N-H moiety

  • Susceptibility to oxidation, particularly at the 2 and 5 positions

  • Potential for coordination with metals through the nitrogen and oxygen atoms

Synthesis Methods

Modified Paal-Knorr Synthesis

A modified Paal-Knorr synthesis represents one of the most direct approaches, starting from an appropriately substituted 1,4-diketone precursor. This method would involve the condensation of a 2,5-diethoxy-1,4-diketone with ammonia or an ammonium source.

Functionalization of Pyrrole

This approach would involve the direct functionalization of pyrrole through a sequence of:

  • Protection of the pyrrole nitrogen (using groups such as p-toluenesulfonyl)

  • Regioselective bromination or iodination at positions 3 and 4

  • Copper or palladium-catalyzed ethoxylation

  • Deprotection to reveal the final product

Cycloaddition Approach

A [3+2] cycloaddition strategy using appropriate azomethine ylides with ethoxy-substituted alkenes could provide access to the desired compound after oxidation to establish aromaticity.

Reaction Conditions

The synthesis of 3,4-diethoxy-1H-pyrrole would typically require careful control of reaction conditions. Based on the synthesis of similar compounds, the following conditions would be critical:

Synthetic ApproachKey Reaction Conditions
Paal-Knorr SynthesisTemperature: 80-120°C
Solvent: Acetic acid or toluene
Catalyst: Lewis acids (e.g., FeCl₃)
Time: 4-24 hours
Functionalization of PyrroleProtection: NaH/TsCl, 0°C to RT
Halogenation: NBS or NIS, -78°C to RT
Ethoxylation: CuI/K₂CO₃/ethanol, 80-110°C
Deprotection: NaOH/MeOH, reflux
CycloadditionTemperature: 80-120°C
Solvent: Toluene or xylene
Oxidant: DDQ or chloranil
Time: 12-48 hours

The regioselectivity in functionalizing pyrrole represents a particular challenge, potentially requiring careful protection/deprotection strategies and controlled reaction conditions to achieve the desired substitution pattern.

Reactivity

Characteristic Reactions

3,4-Diethoxy-1H-pyrrole would be expected to undergo several characteristic reactions:

Electrophilic Aromatic Substitution

The compound would undergo electrophilic substitution preferentially at positions 2 and 5, as the 3 and 4 positions are blocked by the ethoxy groups. Common electrophilic substitutions would include:

  • Formylation (Vilsmeier-Haack reaction)

  • Acylation (Friedel-Crafts)

  • Halogenation

  • Nitration (under mild conditions)

N-Functionalization

The pyrrole N-H can be deprotonated and functionalized with various electrophiles:

  • Alkylation with alkyl halides

  • Acylation to form N-acyl derivatives

  • Sulfonylation to form N-sulfonyl derivatives

Oxidation and Reduction

The compound may undergo:

  • Oxidation at the 2,5-positions to form carbonyl compounds

  • Reduction of the pyrrole ring to form pyrrolidine derivatives

Comparison with Similar Compounds

Comparing 3,4-diethoxy-1H-pyrrole with structurally related compounds provides insight into its chemical behavior:

The presence of ethoxy groups in 3,4-diethoxy-1H-pyrrole would make it more electron-rich than 3,4-diethylpyrrole but possibly less reactive at positions 2 and 5 than unsubstituted pyrrole due to steric effects .

Applications

Materials Science

The compound could serve as a building block for:

  • Conducting polymers, potentially with tunable electronic properties

  • Functional materials for electronic and optical applications

  • Sensors and molecular recognition systems

  • Coordination chemistry, utilizing both the pyrrole nitrogen and ethoxy oxygen atoms

Organic Synthesis

3,4-Diethoxy-1H-pyrrole could function as:

  • A synthetic intermediate for more complex heterocyclic systems

  • A building block for natural product synthesis

  • A component in multicomponent reactions

  • A precursor for pyrrole-containing macrocyclic compounds

Therapeutic AreaPotential MechanismStructural Advantage
Anticancer agentsEnzyme inhibition (e.g., kinases, LSD1)Ethoxy groups may enhance binding to specific protein targets
Antimicrobial compoundsCell membrane disruption; enzyme inhibitionLipophilic nature may enhance cellular penetration
Anti-inflammatory agentsCOX/LOX inhibitionElectron-rich system could participate in key interactions
AntioxidantsFree radical scavengingElectron-rich aromatic system

Pyrrole derivatives with substituents at the 3 and 4 positions have shown promising biological activities, including anticancer, antimicrobial, and antitubercular properties. The ethoxy groups in 3,4-diethoxy-1H-pyrrole could potentially enhance its drug-like properties, including membrane permeability and target binding.

Spectroscopic Characterization

The spectroscopic profile of 3,4-diethoxy-1H-pyrrole would be instrumental for its identification and structural confirmation. Predicted spectroscopic characteristics include:

¹H NMR

Predicted key signals:

  • N-H proton: broad singlet at δ 7.8-8.3 ppm

  • Pyrrole C2-H and C5-H: doublets at δ 6.1-6.5 ppm

  • Ethoxy -CH₂- groups: quartets at δ 3.9-4.2 ppm

  • Ethoxy -CH₃ groups: triplets at δ 1.3-1.5 ppm

¹³C NMR

Predicted key signals:

  • Pyrrole C3 and C4 (with ethoxy groups): δ 140-145 ppm

  • Pyrrole C2 and C5: δ 110-115 ppm

  • Ethoxy -CH₂- carbons: δ 65-70 ppm

  • Ethoxy -CH₃ carbons: δ 14-16 ppm

Infrared Spectroscopy

Key expected absorptions:

  • N-H stretching: 3380-3420 cm⁻¹

  • C-H stretching (aromatic): 3100-3150 cm⁻¹

  • C-H stretching (aliphatic): 2850-2950 cm⁻¹

  • C=C stretching (pyrrole ring): 1500-1550 cm⁻¹

  • C-O-C stretching (ethoxy): 1050-1200 cm⁻¹

Mass Spectrometry

Characteristic fragmentation pattern would likely include:

  • Molecular ion peak at m/z 155

  • Loss of ethyl fragments (m/z 126, 97)

  • Cleavage of ethoxy groups (m/z 110, 65)

Future Research Directions

Several promising research avenues could be explored for 3,4-diethoxy-1H-pyrrole:

Synthetic Methodology Development

Optimization of synthetic routes specifically tailored for 3,4-diethoxy-1H-pyrrole would be valuable, focusing on:

  • Regioselective functionalization strategies

  • Green chemistry approaches with reduced environmental impact

  • Scalable synthesis methods for industrial applications

  • Asymmetric synthesis if chiral derivatives are targeted

Structure-Activity Relationship Studies

Comprehensive investigation of how structural modifications affect properties and applications:

Advanced Materials Development

Exploration of the compound's potential in materials science:

  • Polymerization studies to create novel conducting polymers

  • Investigation of optical properties for sensing applications

  • Development of coordination complexes with transition metals

  • Creation of self-assembling supramolecular structures

Biological Activity Screening

Thorough evaluation of the compound and its derivatives for biological activities:

  • Anticancer screening against diverse cell lines

  • Antimicrobial testing against resistant pathogens

  • Enzyme inhibition assays for therapeutic targets

  • Structure-based drug design incorporating the 3,4-diethoxy-1H-pyrrole scaffold

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